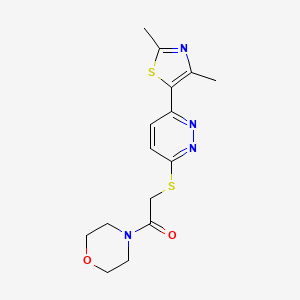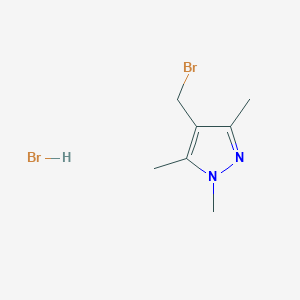![molecular formula C17H17F3N4O B2849244 2-Methyl-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrazine CAS No. 2415628-46-3](/img/structure/B2849244.png)
2-Methyl-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrazine, also known as TFP, is a chemical compound with potential applications in scientific research. TFP is a piperazine derivative that has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrazine involves its ability to bind to specific receptors and ion channels in the nervous system. 2-Methyl-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrazine acts as an antagonist of the 5-HT7 receptor, which means that it blocks the binding of serotonin to this receptor and prevents its activation. This can lead to a decrease in the activity of the downstream signaling pathways that are regulated by this receptor. 2-Methyl-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrazine also blocks the hERG potassium channel, which can lead to changes in the electrical activity of the heart.
Biochemical and physiological effects:
2-Methyl-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrazine has been found to have a wide range of biochemical and physiological effects, including the modulation of mood, cognition, and sleep. 2-Methyl-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrazine has been shown to decrease the activity of the 5-HT7 receptor, which is involved in the regulation of mood and cognition. This can lead to changes in behavior and cognitive function. 2-Methyl-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrazine has also been found to block the hERG potassium channel, which can lead to changes in the electrical activity of the heart.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methyl-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrazine in lab experiments is its potency and selectivity for specific receptors and ion channels. 2-Methyl-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrazine has been shown to be a potent and selective antagonist of the 5-HT7 receptor and the hERG potassium channel, which makes it a useful tool for studying the function of these proteins. However, one limitation of using 2-Methyl-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrazine is its potential for off-target effects. 2-Methyl-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrazine may also interact with other receptors and ion channels in the nervous system, which can complicate the interpretation of experimental results.
Orientations Futures
For the use of 2-Methyl-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrazine in scientific research include the development of more selective and potent compounds that can be used to study specific receptors and ion channels in the nervous system. Additionally, 2-Methyl-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrazine may have potential applications in the treatment of certain disorders such as depression, anxiety, and schizophrenia. Further research is needed to determine the safety and efficacy of 2-Methyl-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrazine for these applications.
Conclusion:
In conclusion, 2-Methyl-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrazine is a chemical compound with potential applications in scientific research as a tool for studying the function of certain receptors and ion channels in the nervous system. 2-Methyl-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrazine has been found to have a wide range of biochemical and physiological effects, including the modulation of mood, cognition, and sleep. 2-Methyl-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrazine has advantages and limitations for use in lab experiments, and future directions for research include the development of more selective and potent compounds and the investigation of potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-Methyl-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrazine involves the reaction of 2-methyl-6-pyrazinecarboxylic acid with 1-(3-trifluoromethylphenyl)piperazine in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and requires careful temperature control and purification steps to obtain a pure product.
Applications De Recherche Scientifique
2-Methyl-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrazine has potential applications in scientific research as a tool for studying the function of certain receptors and ion channels in the nervous system. 2-Methyl-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrazine has been found to be a potent and selective antagonist of the 5-HT7 receptor, which is a G protein-coupled receptor that is involved in the regulation of mood, cognition, and sleep. 2-Methyl-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrazine has also been shown to block certain ion channels such as the hERG potassium channel, which is important for regulating the heart's electrical activity.
Propriétés
IUPAC Name |
(6-methylpyrazin-2-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O/c1-12-10-21-11-15(22-12)16(25)24-7-5-23(6-8-24)14-4-2-3-13(9-14)17(18,19)20/h2-4,9-11H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWBVTXQNLUHRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2849171.png)
![2,4-dichloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2849173.png)
![(2E)-2-cyano-N-cyclohexyl-3-[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-propenamide](/img/structure/B2849174.png)

![Ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2849177.png)
![3-(3-Fluorophenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2849178.png)
![4-[6-(Thiophen-2-yl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B2849179.png)
![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(pyridin-3-yl)methyl]piperazine](/img/structure/B2849181.png)
